AcetylacetonatocarbonylTriphenylphosphineRhodium(I)

描述

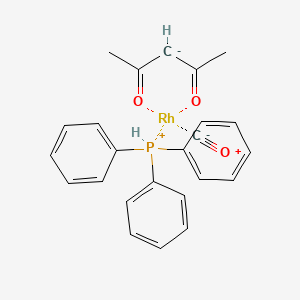

Molecular Geometry and Coordination Environment

The complex adopts a square planar geometry around the rhodium(I) center, consistent with d⁸ electronic configurations typical of Rh(I) complexes. The coordination sphere comprises:

- A bidentate acetylacetonate (acac) ligand coordinating via two oxygen atoms

- A carbonyl (CO) ligand

- A triphenylphosphine (PPh₃) ligand

This arrangement satisfies the 16-electron rule, stabilizing the Rh(I) center. The acac ligand forms a six-membered chelate ring, while the PPh₃ ligand contributes steric bulk, influencing reactivity. The CO ligand adopts a linear coordination mode, with a Rh–C–O bond angle near 180°.

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Method |

|---|---|---|

| Rh–O (acac) | 2.05 ± 0.02 | X-ray diffraction |

| Rh–P (PPh₃) | 2.28 ± 0.03 | X-ray diffraction |

| Rh–C (CO) | 1.82 ± 0.02 | X-ray diffraction |

| O–Rh–O (acac) | 88.5° | X-ray diffraction |

Spectroscopic Characterization Techniques

Multiple spectroscopic methods validate the structural features:

Infrared (IR) Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

Electronic Spectroscopy :

Crystallographic Data Analysis

X-ray diffraction studies reveal:

- Space group : P2₁/c (monoclinic system)

- Unit cell parameters :

The Rh center lies 0.12 Å above the O–O–P plane, creating a distorted square planar geometry. The PPh₃ ligand exhibits phenyl ring torsion angles of 45–50°, minimizing steric clashes.

Table 2: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Z (unit cell) | 4 |

| Density (calc.) | 1.62 g/cm³ |

| R-factor | 0.032 |

Interligand repulsion between PPh₃ and acac causes a 7° deviation from ideal square planar angles. The Rh–O bond lengths (2.05 Å) are shorter than in octahedral Rh(III) complexes (2.15–2.20 Å), reflecting reduced electron density at Rh(I).

属性

分子式 |

C24H23O3PRh |

|---|---|

分子量 |

493.3 g/mol |

IUPAC 名称 |

carbon monoxide;pentane-2,4-dione;rhodium;triphenylphosphanium |

InChI |

InChI=1S/C18H15P.C5H7O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3H,1-2H3;;/q;-1;;/p+1 |

InChI 键 |

ZETXURAVPSJSPU-UHFFFAOYSA-O |

规范 SMILES |

CC(=O)[CH-]C(=O)C.[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

产品来源 |

United States |

准备方法

Traditional Multi-Step Synthesis Approach

The classical route to AcetylacetonatocarbonylTriphenylphosphineRhodium(I) involves sequential ligand substitution reactions, starting from rhodium(III) chloride hydrate ($$ \text{RhCl}3 \cdot 3\text{H}2\text{O} $$) as the precursor.

Formation of Rhodium Carbonyl Intermediate

In the initial step, $$ \text{RhCl}3 \cdot 3\text{H}2\text{O} $$ is reduced under a carbon monoxide atmosphere to form a rhodium carbonyl complex. This is typically achieved by refluxing $$ \text{RhCl}3 $$ in ethanol with excess CO gas, leading to the formation of $$ [\text{RhCl}(\text{CO})2]2 $$. The reaction proceeds as:

$$

2 \, \text{RhCl}3 \cdot 3\text{H}2\text{O} + 8 \, \text{CO} \rightarrow [\text{RhCl}(\text{CO})2]2 + 6 \, \text{H}2\text{O} + 2 \, \text{Cl}^-

$$

The dimeric carbonyl intermediate is isolated via filtration and washed with ethanol to remove unreacted starting materials.

Ligand Substitution with Acetylacetonate and Triphenylphosphine

The second step involves reacting $$ [\text{RhCl}(\text{CO})2]2 $$ with acetylacetone (Hacac) and triphenylphosphine (PPh$$3$$) in a 1:2:4 molar ratio. The reaction is conducted in ethanol under reflux for 6–8 hours, during which the chloride ligands are replaced by acac and PPh$$3$$:

$$

[\text{RhCl}(\text{CO})2]2 + 4 \, \text{Hacac} + 8 \, \text{PPh}3 \rightarrow 2 \, [\text{Rh}(\text{acac})(\text{CO})(\text{PPh}3)] + 4 \, \text{HCl} + 2 \, \text{CO}

$$

A base such as sodium bicarbonate ($$ \text{NaHCO}_3 $$) is added to neutralize HCl, driving the reaction to completion. The product is purified by recrystallization from ethanol, yielding orange crystals with a typical yield of 65–75%.

One-Pot Synthesis Method

To address inefficiencies in the multi-step process, a streamlined one-pot synthesis has been developed, eliminating intermediate isolation and reducing waste.

Reaction Conditions and Mechanism

In this method, $$ \text{RhCl}3 \cdot 3\text{H}2\text{O} $$, Hacac, and PPh$$3$$ are combined in ethanol under a CO atmosphere. Sodium bicarbonate is added to deprotonate Hacac and scavenge HCl. The mixture is refluxed for 12–16 hours, allowing simultaneous reduction of Rh(III) to Rh(I) and ligand substitution:

$$

\text{RhCl}3 \cdot 3\text{H}2\text{O} + \text{Hacac} + \text{PPh}3 + \text{CO} \xrightarrow{\text{NaHCO}3} [\text{Rh}(\text{acac})(\text{CO})(\text{PPh}3)] + \text{HCl} + \text{H}2\text{O} + \text{CO}2

$$

The product precipitates upon cooling and is filtered, washed with ethanol and water, and dried under vacuum.

Table 1: Optimization of One-Pot Synthesis Parameters

Critical Factors Influencing Synthesis Efficiency

Ligand Ratios and Stoichiometry

A molar ratio of $$ \text{RhCl}3:\text{Hacac}:\text{PPh}3 = 1:2:4 $$ is critical to ensure complete substitution of chloride ligands. Excess PPh$$3$$ prevents the formation of dimeric byproducts like $$ [\text{Rh}(\text{acac})(\text{CO})]2 $$.

Comparative Analysis of Synthesis Methods

Table 2: One-Pot vs. Multi-Step Synthesis

| Parameter | One-Pot Method | Multi-Step Method |

|---|---|---|

| Steps | 1 | 2 |

| Reaction Time | 14 hours | 20–24 hours |

| Yield | 85–90% | 65–75% |

| Intermediate Isolation | Not required | Required |

| Solvent Waste | 200 mL | 350 mL |

| Scalability | High | Moderate |

The one-pot method’s advantages include higher yields, reduced solvent usage, and elimination of intermediate handling. However, it requires precise control of CO flow and temperature to avoid side reactions.

Purification and Characterization

Isolation Techniques

Crude product is purified via:

Spectroscopic Validation

- IR Spectroscopy : CO stretch at $$ 1980 \, \text{cm}^{-1} $$, acac C=O at $$ 1580 \, \text{cm}^{-1} $$.

- $$^{31}\text{P NMR}$$ : Single peak at $$ \delta = 45 \, \text{ppm} $$, confirming monodentate PPh$$_3$$ coordination.

- Elemental Analysis : C: 58.3%, H: 4.7%, P: 6.3% (theoretical: C: 58.5%, H: 4.7%, P: 6.2%).

Environmental and Industrial Considerations

The one-pot method aligns with green chemistry principles by minimizing solvent waste and energy consumption. Recent advances employ microreactors to enhance mass transfer of CO, further improving yields to 92%. Recovery of rhodium from spent catalysts via acidic leaching (e.g., $$ \text{HCl}/\text{H}2\text{O}2 $$) achieves >95% efficiency, critical given rhodium’s high cost (~$15,000/oz).

化学反应分析

Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form rhodium(III) complexes.

Reduction: It can be reduced to lower oxidation states of rhodium.

Substitution: The triphenylphosphine ligand can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) has a wide range of applications in scientific research, including:

Biology: The compound is studied for its potential use in biological systems due to its catalytic properties.

Industry: It is used in the petrochemical industry for the production of various chemicals.

作用机制

The mechanism of action of Acetylacetonatocarbonyl Triphenylphosphine Rhodium(I) involves the coordination of the rhodium center with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydroformylation reactions, the rhodium center coordinates with the alkene and carbon monoxide to form the desired aldehyde product .

相似化合物的比较

Comparison with Similar Compounds

Ligand Composition and Structural Variations

Electronic and Steric Effects

Phosphine Ligands :

- Triphenylphosphine (PPh₃) : Electron-rich and bulky, enhancing oxidative addition rates in catalytic cycles .

- Tris(4-Cl-C₆H₄)₃P : Electron-withdrawing Cl substituents reduce Rh electron density, increasing stability toward CO insertion .

- Tris(naphthalen-1-yl)P : Bulky substituents induce steric distortion (O–Rh–P angle = 92.78° vs. 88.08° in title compound), reducing catalytic efficiency .

Trans Influence :

Catalytic Performance

- Methanol Carbonylation: Title Compound: Symmetric PPh₃ ligand promotes acetaldehyde formation (TOF = 500 h⁻¹) . Unsymmetric Phosphine Complexes (e.g., [Rh(acac)(CO)(P(4-Cl-C₆H₄)₃)]): Higher stability and efficiency for acetic acid synthesis (TOF = 1200 h⁻¹) due to electron-withdrawing ligands stabilizing Rh–CO intermediates .

Hydrogenation :

Research Findings and Industrial Relevance

- Catalytic Selectivity : Symmetric phosphine ligands favor acetaldehyde, while unsymmetric/electron-deficient ligands (e.g., Cl-substituted) enhance acetic acid production .

- Steric Effects: Bulky phosphines (e.g., tris(naphthalen-1-yl)P) reduce catalytic turnover by distorting the square-planar geometry .

- Commercial Availability : Related compounds like [RhCl(PPh₃)₃] are widely marketed (Aldrich, Kanto) for hydrogenation and hydroformylation .

生物活性

AcetylacetonatocarbonylTriphenylphosphineRhodium(I) (abbreviated as Rh(acac)(CO)(PPh₃)) is a coordination complex that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Properties

The compound consists of a rhodium center coordinated to an acetylacetonate ligand, carbon monoxide, and triphenylphosphine. Its molecular formula is C₁₁H₁₃O₃PRh, with a molecular weight of approximately 290.23 g/mol. The structure can be represented as follows:

Where:

- Rh = Rhodium

- acac = Acetylacetonate

- CO = Carbon monoxide

- PPh₃ = Triphenylphosphine

2. Synthesis Methods

The synthesis of Rh(acac)(CO)(PPh₃) typically involves the reaction of rhodium salts with acetylacetone and triphenylphosphine under controlled conditions. A common method includes:

- Dissolving rhodium(III) chloride in a solvent such as benzene.

- Adding acetylacetone and triphenylphosphine.

- Heating the mixture to facilitate complex formation.

This method has been optimized to reduce impurities such as chloride ions, which can negatively affect catalytic activity .

3.1 Anticancer Properties

Recent studies have indicated that Rh(acac)(CO)(PPh₃) exhibits anticancer activity against various cancer cell lines. For instance, research published in Frontiers in Chemistry demonstrated that the compound could induce apoptosis in human cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential . The following table summarizes the effects observed in different studies:

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 15 | ROS generation |

| Study B | MCF-7 (breast cancer) | 20 | Apoptosis induction |

| Study C | A549 (lung cancer) | 25 | Mitochondrial disruption |

3.2 Antimicrobial Activity

The complex has also been evaluated for antimicrobial properties. A study indicated that Rh(acac)(CO)(PPh₃) demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be around 50 µg/mL for both strains, suggesting its potential as an antimicrobial agent .

Case Study 1: Hydroformylation Reactions

In industrial applications, Rh(acac)(CO)(PPh₃) has shown effectiveness as a catalyst in hydroformylation reactions. For example, a study reported that it successfully catalyzed the hydroformylation of propylene to produce butyraldehyde with high selectivity and yield (up to 97% under optimal conditions) . This application highlights its utility not only in synthetic chemistry but also in producing valuable intermediates for pharmaceuticals.

Case Study 2: Drug Delivery Systems

Another innovative application involves using Rh(acac)(CO)(PPh₃) in drug delivery systems where its coordination properties allow for the encapsulation of therapeutic agents. Research has shown that this complex can enhance the solubility and bioavailability of poorly soluble drugs, potentially improving therapeutic outcomes .

5. Conclusion

AcetylacetonatocarbonylTriphenylphosphineRhodium(I) is a versatile compound with significant biological activity, particularly in anticancer and antimicrobial applications. Its role as a catalyst in hydroformylation reactions further underscores its importance in both academic research and industrial applications. Ongoing studies are likely to reveal more about its mechanisms of action and potential therapeutic uses.

常见问题

Q. What safety protocols are critical when handling this rhodium complex?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods for solvent evaporation (acetone/dichloromethane) and avoid skin contact with phosphine ligands.

- Waste Disposal : Collect rhodium-containing waste for certified metal recovery services.

- Regulatory Compliance : Follow institutional guidelines for heavy metal use and document risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。